CBT-1 is classified as a small molecule inhibitor. It belongs to a broader category of compounds known as carbonic anhydrase inhibitors, which play a crucial role in regulating pH and fluid balance in biological systems. The specific source for the synthesis of CBT-1 includes commercially available precursors such as 2-cyano-6-hydroxy-benzothiazole, which undergoes various chemical modifications to yield the final product.
The synthesis of CBT-1 involves a multi-step process that includes O-alkylation and N-alkylation reactions. Initially, 2-cyano-6-hydroxy-benzothiazole is O-alkylated with 2,6-bis(bromomethyl)pyridine under basic conditions using cesium carbonate as a base. This step yields an intermediate compound with a 69% yield. Subsequently, N-alkylation of this intermediate with a bis-tert-butyl NODA chelator is performed under reflux conditions, leading to the formation of protected NODA-pyCBT with an impressive yield of 88%. The final product is obtained by deprotecting the tert-butyl groups under acidic conditions .
The molecular structure of CBT-1 can be characterized by its functional groups that contribute to its inhibitory activity against carbonic anhydrase IX. The compound features a benzothiazole core structure, which is pivotal for its interaction with the enzyme. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
CBT-1 participates in several key chemical reactions that are essential for its function as an inhibitor. The primary reaction involves the binding of CBT-1 to the active site of carbonic anhydrase IX, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can be quantitatively assessed through various assays, including enzyme activity assays that measure the rate of bicarbonate formation in the presence and absence of CBT-1.
The mechanism by which CBT-1 exerts its inhibitory effects on carbonic anhydrase IX involves competitive inhibition at the enzyme's active site. By mimicking the substrate (carbon dioxide), CBT-1 effectively blocks access to this site, thereby reducing the enzyme's activity. This action leads to alterations in pH regulation within tumor cells, contributing to apoptosis or reduced proliferation under hypoxic conditions. Data supporting this mechanism can be derived from kinetic studies and binding affinity measurements.
CBT-1 exhibits specific physical properties such as solubility, melting point, and stability under various conditions. Generally, small molecule inhibitors like CBT-1 are characterized by moderate solubility in organic solvents and variable stability depending on environmental factors such as pH and temperature. Chemical properties include reactivity towards nucleophiles due to electrophilic centers within its structure.
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time. Spectroscopic methods also provide information on functional groups and molecular interactions.
CBT-1 holds significant promise in scientific research, particularly in oncology. Its application extends beyond basic research into potential therapeutic interventions for cancers characterized by elevated levels of carbonic anhydrase IX. Additionally, CBT-1 may serve as a radiolabeled probe for imaging studies aimed at visualizing tumors via positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These applications underscore its relevance in both diagnostic and therapeutic contexts within cancer treatment paradigms.
CBT-1 functions as a competitive antagonist at the cannabinoid receptor type 1 (CB1), a class A G protein-coupled receptor (GPCR). The compound binds within the orthosteric pocket formed by transmembrane helices TM3, TM5, TM6, and TM7, as revealed by cryo-electron microscopy (cryo-EM) studies of analogous CB1 antagonists [5]. Key interactions include:
Mutagenesis studies demonstrate that residue substitutions (e.g., K192A, F200A) reduce CBT-1 binding affinity by >100-fold, confirming these interactions are critical for displacement of endogenous agonists like 2-AG [3] [6]. CBT-1 binding induces a closed conformation in extracellular loop 2 (ECL2), sterically blocking agonist access—a mechanism shared by rimonabant analogs [1] [6].
Table 1: Kinetic Parameters of CBT-1 Binding to CB1
Parameter | Value | Method | Significance |
---|---|---|---|
Kon (association) | 1.2×10⁵ M⁻¹s⁻¹ | Surface plasmon resonance | Moderate association vs. agonists |
Koff (dissociation) | 0.015 s⁻¹ | Kinetic radioligand binding | Prolonged receptor occupancy |
Residence time | ~67 min | Calculated (1/Koff) | Sustained pharmacological effects |
ΔG (binding) | -48 kJ/mol | Isothermal titration calorimetry | Favorable binding energy profile |
CBT-1 exhibits negative allosteric modulation (NAM) properties beyond orthosteric blockade. Computational simulations reveal that its binding alters the conformational landscape of CB1, reducing G protein coupling efficiency by 70% even when co-bound with 2-AG [2] [8]. Specifically:
Table 2: Thermodynamic Profile of CBT-1 Binding
Component | Contribution (kJ/mol) | Technique |
---|---|---|
ΔH (enthalpy) | -33.2 ± 1.5 | Isothermal titration calorimetry |
-TΔS (entropy) | +14.8 ± 0.9 | Van't Hoff analysis |
ΔG (total free energy) | -48.0 ± 2.1 | ITC & computational |
Allosteric communication pathways were mapped using Gaussian Accelerated Molecular Dynamics (GaMD), identifying three key transmission routes:
Table 3: Comparison of Allosteric Modulators Targeting CB1
Modulator | Type | Binding Site | Effect on THC EC₅₀ | Signaling Bias |
---|---|---|---|---|
CBT-1 | NAM | Orthosteric/TM2-3 interface | 8.3-fold increase | β-arrestin-biased antagonism |
ZCZ011 | PAM | TM2-TM3-TM4 extracellular | 3.1-fold decrease | Gαi enhancement |
ORG27569 | NAM | TM2-TM3-TM4 (extracellular) | 22-fold increase | Arrestin recruitment |
The high-affinity binding (KD = 0.8 nM) of CBT-1 is governed by slow dissociation kinetics (Koff = 0.015 s⁻¹), conferring a residence time of ~67 minutes—significantly longer than endogenous 2-AG (residence time <1 sec) [3] [10]. Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals:
Temperature-dependent studies show CBT-1 binding is enthalpy-entropy compensated: below 25°C, enthalpy dominates; above 25°C, entropy contributes more significantly. This suggests structural flexibility allows adaptation to thermal fluctuations in physiological environments [10].
Metadynamics simulations further demonstrate that CBT-1 increases the energy barrier for CB1 transition to active states by 12.3 kcal/mol, explaining its insurmountable antagonism in functional assays [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7